5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound characterized by its unique structural framework. This compound features a bromophenyl group attached to a tetrahydrobenzo[a]phenanthridinone core, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 1,2,3,4-tetrahydroquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 3-bromobenzaldehyde and 1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization through an intramolecular Friedel-Crafts acylation reaction, typically using aluminum chloride (AlCl3) as a catalyst.
Oxidation: The final step involves oxidation of the cyclized product to form the desired this compound, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of greener chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for biological activity screening, including potential anti-cancer and anti-inflammatory properties.
Medicine: Research into its pharmacological properties may reveal therapeutic potentials, particularly in the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways: The compound may interact with pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine.
5-(3-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Contains a fluorine atom in place of bromine.
5-(3-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Features a methyl group instead of a halogen.
Uniqueness
The presence of the bromophenyl group in 5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may influence the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
5-(3-bromophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO/c24-16-7-3-6-15(13-16)23-22-18(9-4-10-20(22)26)21-17-8-2-1-5-14(17)11-12-19(21)25-23/h1-3,5-8,11-13,23,25H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFDMKVYHLWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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